

enzymatic total synthesis of Rabelomycin protocol

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Compound of Interest

Compound Name: *Rabelomycin*

Cat. No.: *B1678784*

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An Enzymatic Approach to the Total Synthesis of **Rabelomycin**

Application Notes

Rabelomycin, an angucycline antibiotic, holds significant interest for researchers in natural product chemistry and drug development due to its antibacterial properties.^[1] Traditional chemical syntheses of **Rabelomycin** and other angucyclinones are often complex, multi-step processes that result in low overall yields.^[1] The chemoenzymatic total synthesis of **Rabelomycin** presents a highly efficient and stereospecific alternative, leveraging the power of polyketide synthase (PKS) enzymes. This method allows for a one-pot reaction, starting from simple precursors, to generate the complex tetracyclic backbone of **Rabelomycin**.^{[1][2][3]}

This protocol details an in vitro one-pot enzymatic total synthesis of **Rabelomycin** from acetyl-CoA and malonyl-CoA. The synthesis utilizes a carefully selected combination of PKS enzymes derived from the gilvocarcin, ravidomycin, and jadomycin biosynthetic pathways.^{[1][2][3][4]} The key intermediate, UWM6, is generated by the concerted action of these enzymes and subsequently undergoes spontaneous oxidation to yield the final product, **Rabelomycin**.^{[4][5]} This approach avoids the use of hazardous reagents and minimizes waste production, offering a greener and more streamlined route to this biologically active molecule.^[1]

Experimental Protocols

Reagents and Enzyme Preparation

The successful enzymatic synthesis of **Rabelomycin** requires the preparation and purification of several key enzymes. The enzymes are typically expressed in suitable hosts, such as *Escherichia coli* or *Streptomyces lividans*, and purified to homogeneity.

Enzyme	Source Pathway	Function
GilA	Gilvocarcin	Ketosynthase α (KS α)
GilB	Gilvocarcin	Chain Length Factor (CLF) / Ketosynthase β (KS β)
RavC	Ravidomycin	Acyl Carrier Protein (ACP)
GilP	Gilvocarcin	Malonyl-CoA:ACP Transacylase (MCAT)
GilF	Gilvocarcin	PKS-associated Ketoreductase (KR)
JadD	Jadomycin	Cyclase (CYC)
RavG	Ravidomycin	Cyclase (CYC)
MatB	Rhizobium trifolii	Malonyl-CoA Synthetase

One-Pot Enzymatic Synthesis of Rabelomycin

This protocol describes the in vitro synthesis of **Rabelomycin** in a single reaction vessel.

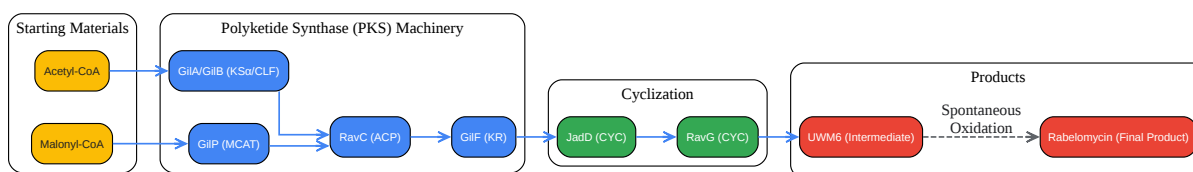
- Reaction Setup:
 - In a microcentrifuge tube, prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM HEPES, pH 7.5):
 - Acetyl-CoA (starter unit)
 - Sodium malonate
 - ATP
 - CoA

- Purified enzymes: GilA/GilB complex, RavC, GilP, GilF, JadD, RavG, and MatB.
- The in situ generation of malonyl-CoA is catalyzed by MatB from sodium malonate, ATP, and CoA.[1]
- Incubation:
 - Incubate the reaction mixture at 30°C for a sufficient duration (e.g., 4-6 hours) to allow for the enzymatic reactions to proceed to completion.
- Reaction Quenching and Extraction:
 - Stop the reaction by adding an equal volume of ethyl acetate and acidifying with a small amount of acetic acid.
 - Vortex the mixture vigorously to extract the product into the organic layer.
 - Centrifuge to separate the phases.
- Analysis and Purification:
 - Carefully remove the ethyl acetate layer and evaporate it to dryness.
 - Redissolve the residue in a small volume of a suitable solvent (e.g., methanol or DMSO).
 - Analyze the product by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of **Rabelomycin**.
 - Further purification can be achieved using preparative HPLC.

The production of **Rabelomycin** is contingent on the presence of both acetyl-CoA and malonyl-CoA in the reaction mixture.[1]

Visualizations

Enzymatic Synthesis Pathway of Rabelomycin



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Caption: Workflow of the one-pot enzymatic synthesis of **Rabelomycin**.

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